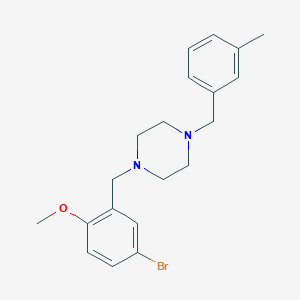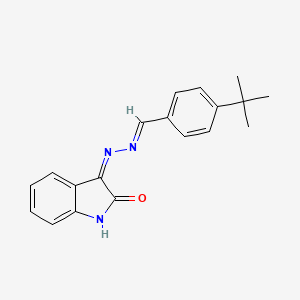![molecular formula C16H16ClN3OS2 B6121151 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide, also known as BACH, is a chemical compound that has been studied for its potential use in scientific research. BACH is a hydrazinecarbothioamide derivative that has shown promise in various applications, including as an antitumor agent and as a potential therapeutic for neurological disorders.
作用機序
The mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and neurodegeneration. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to activate the antioxidant pathway Nrf2, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function, reduce oxidative stress, and increase antioxidant activity. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to have low toxicity in animal models. However, one limitation of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and the identification of potential targets for its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide in vivo, particularly in human clinical trials.
合成法
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of benzyl mercaptan with acetic anhydride, followed by the reaction of the resulting product with 4-chlorophenylhydrazinecarbothioamide. The final product is purified through recrystallization.
科学的研究の応用
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been studied for its potential use as a therapeutic for neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c17-13-6-8-14(9-7-13)18-16(22)20-19-15(21)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUCUKNKZKWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(benzylsulfanyl)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)
![3-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B6121090.png)



![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)